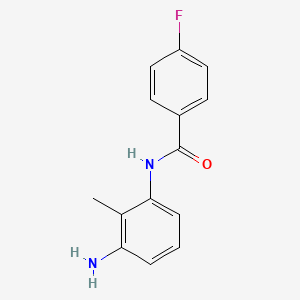

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the preparation from easily accessible starting materials. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines . Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the desired product .

Aplicaciones Científicas De Investigación

Antitumor Properties

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide and similar compounds have shown potent antitumor properties. For instance, 2-(4-aminophenyl)benzothiazoles, structurally related to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, exhibit selective and potent antitumor effects both in vitro and in vivo. These compounds are metabolically transformed by cytochrome P450 1A1, generating active metabolites that target cancer cells (Bradshaw et al., 2002). Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).

Applications in Imaging

Fluorobenzamides, including those structurally similar to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, have applications in imaging. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of sigma receptors, showing high affinity and selectivity (Shiue et al., 1997).

Antimicrobial Properties

Some derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide exhibit promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown effective antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Psycho- and Neurotropic Profiling

Derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide have been studied for their psycho- and neurotropic properties. For instance, specific derivatives exhibited sedative effects and anti-amnesic activity, making them promising candidates for further research in psychoactive compounds (Podolsky et al., 2017).

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHFGARZEHJKBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)